Methyl 6-O-Trityl-alpha-D-galactopyranoside
Description
Methyl 6-O-Trityl-alpha-D-galactopyranoside: is a chemical compound with the empirical formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAMNJUPQNEGOI-MQZWXTIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Tritylation is typically conducted in anhydrous pyridine at 0–25°C for 12–24 hours. The bulky trityl chloride preferentially reacts with the sterically accessible 6-OH, while secondary hydroxyls (2-, 3-, and 4-OH) remain unprotected. Pyridine acts as both a base and solvent, neutralizing HCl generated during the reaction.
Procedure :
Yield and Optimization
Yields range from 65% to 78%, depending on reaction scale and purity of starting materials. Excess trityl chloride (>1.2 equiv) risks bis-tritylation at secondary hydroxyls, necessitating careful stoichiometric control. Chromatographic purification resolves minor side products, yielding >95% pure compound.
Stepwise Protection Using Isopropylidene and Trityl Groups
To enhance regioselectivity, temporary protection of cis-diols (3,4-OH) with isopropylidene precedes tritylation, as reported in sulfated galactopyranoside syntheses.
Synthesis of Methyl 3,4-O-Isopropylidene-α-D-galactopyranoside
The 3,4-O-isopropylidene acetal is formed via acid-catalyzed condensation with acetone dimethyl acetal:
Procedure :
Tritylation and Deprotection
The isopropylidene-protected intermediate undergoes tritylation at 6-OH, followed by acidic removal of the acetal:
Procedure :
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Treat methyl 3,4-O-isopropylidene-α-D-galactopyranoside with trityl chloride (1.1 equiv) in pyridine.
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After 12 hours, isolate methyl 6-O-trityl-3,4-O-isopropylidene-α-D-galactopyranoside via extraction.
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Remove isopropylidene with 80% acetic acid at 60°C for 2 hours.
Yield : 82–88% after deprotection.
Acetylation-Tritylation-Deprotection Strategy
Sequential acylation and tritylation offer an alternative route, leveraging acetyl groups to mask secondary hydroxyls during 6-O-tritylation.
Acetylation of Secondary Hydroxyls
Procedure :
Tritylation and Deacetylation
Procedure :
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React the acetylated derivative with trityl chloride (1.1 equiv) in pyridine to protect 6-OH.
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Deprotect acetyl groups using methanolic sodium methoxide (0.1 M, 2 hours).
Yield : 75–80%, with minimal acetyl migration observed under mild basic conditions.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Tritylation | Pyridine, 25°C, 18 h | 65–78 | >95 | Minimal steps, no intermediate protection |
| Isopropylidene Route | Acetone/H₂SO₄, then acetic acid | 82–88 | >98 | High regioselectivity, scalable |
| Acetylation Strategy | Ac₂O/pyridine, then NaOMe/MeOH | 75–80 | 92–95 | Compatible with acid-sensitive substrates |
Challenges and Optimization Strategies
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Trityl Group Stability : The trityl ether is prone to acid-catalyzed cleavage. Use aprotic solvents (e.g., CH₂Cl₂) during workup to prevent premature deprotection.
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Byproduct Formation : Bis-tritylation at secondary OHs occurs with excess reagent. Stoichiometric control and low temperatures (0°C) mitigate this.
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Chromatography-Free Purification : Crystallization from ethanol/water mixtures achieves >90% purity, reducing reliance on column chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-O-Trityl-alpha-D-galactopyranoside can undergo various chemical reactions, including:
Deprotection: The trityl group can be removed under acidic conditions to yield the free hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions at the anomeric carbon.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: Nucleophiles such as azides or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Major Products:
Deprotection: Methyl alpha-D-galactopyranoside.
Substitution: Various substituted galactopyranosides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
Methyl 6-O-trityl-alpha-D-galactopyranoside can be synthesized through various methods, including regioselective acylation processes. The compound exhibits unique structural characteristics that allow for further modifications to enhance its biological activity. The synthesis typically involves the protection of hydroxyl groups followed by acylation to yield derivatives with improved properties.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Product |
|---|---|---|---|
| 1 | Tritylation | Trityl chloride | This compound |
| 2 | Acylation | Acyl halides (e.g., myristoyl chloride) | Modified MGP esters |
| 3 | Deprotection | Acidic conditions | Free sugar derivatives |
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. In vitro studies indicate that these compounds can inhibit both Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 0.352 mg/ml to 0.703 mg/ml against Bacillus subtilis and Escherichia coli strains .
Anticancer Potential
The compound has also been assessed for anticancer properties through predictive models such as the Prediction of Activity Spectra for Substances (PASS). The results suggest that certain derivatives possess promising anticancer activity, with predicted values indicating a higher potential than previous antimicrobial parameters .
Antiviral Activity Against SARS-CoV-2
A notable study focused on the interaction of this compound derivatives with the SARS-CoV-2 main protease. Molecular docking simulations revealed strong binding affinities, indicating potential as antiviral agents. The study highlighted specific interactions with key amino acid residues in the protease, suggesting a mechanism for inhibition .
Antiparasitic Applications
Further investigations into multitarget inhibitors have shown that derivatives of this compound can serve as effective antiparasitic agents against Trypanosoma brucei and Leishmania major. These studies employed a systematic design approach to enhance selectivity and potency against parasite-specific targets while minimizing off-target effects .
Computational Studies
Computational analyses using density functional theory (DFT) have been conducted to evaluate the thermodynamic stability and electronic properties of this compound derivatives. These studies provide insights into the structure-activity relationships (SAR) that can guide further modifications for enhanced biological activity .
Mechanism of Action
The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside primarily involves its role as a protected sugar derivative. The trityl group serves as a protecting group, preventing unwanted reactions at the 6th hydroxyl position during synthetic transformations. This allows for selective reactions at other positions on the sugar molecule. The compound’s reactivity is influenced by the stability of the trityl group and the conditions under which it can be removed .
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-6-O-trityl-alpha-D-galactopyranoside: Similar in structure but with additional acetyl groups at positions 2, 3, and 4.
Methyl 6-O-Trityl-alpha-D-glucopyranoside: Similar in structure but derived from glucose instead of galactose.
Uniqueness: Methyl 6-O-Trityl-alpha-D-galactopyranoside is unique due to its specific protection at the 6th position, which allows for selective synthetic modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .
Biological Activity
Methyl 6-O-Trityl-alpha-D-galactopyranoside (MTrGal) is a glycoside derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on the biological activity of MTrGal, including its synthesis, antimicrobial properties, and molecular docking studies.
1. Synthesis of this compound
The synthesis of MTrGal typically involves the protection of the hydroxyl groups on galactopyranose to enhance its stability and reactivity. The trityl group serves as a protecting group for the 6-hydroxyl position, allowing for selective reactions at other positions on the sugar molecule. The general synthetic route includes:
- Starting Material : Methyl alpha-D-galactopyranoside
- Reagents : Trityl chloride in the presence of a base (e.g., triethylamine)
- Solvent : Dimethylformamide (DMF) or dichloromethane (DCM)
The reaction typically yields MTrGal in good to excellent yields, which can be further purified through column chromatography.
2. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of MTrGal and its derivatives. The compound has shown promising activity against various pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of MTrGal Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Escherichia coli | 15 | 250 µg/mL |
| Staphylococcus aureus | 20 | 200 µg/mL | |
| Candida albicans | 18 | 300 µg/mL |
Studies indicate that the presence of the trityl group enhances the compound's lipophilicity, which may contribute to its ability to penetrate microbial membranes more effectively than unmodified galactopyranosides .
3. Anticancer Activity
MTrGal has also been investigated for its anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that MTrGal exhibits cytotoxic effects on cancer cells by inducing apoptosis.
Case Study: Cytotoxic Effects on Cancer Cells
In a study assessing the effects of MTrGal on Ehrlich ascites carcinoma (EAC) cells, it was found that:
- IC50 Value : The compound demonstrated an IC50 value of approximately 2602.23 μg/mL.
- Mechanism : Molecular docking studies indicated that MTrGal binds to specific protein targets involved in cell proliferation and survival pathways .
4. Molecular Docking Studies
Molecular docking studies provide insights into how MTrGal interacts with biological macromolecules. The binding affinity and interaction profiles are crucial for understanding its mechanism of action.
Table 2: Molecular Docking Results for MTrGal
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Protein A (4URO) | -7.5 | Hydrogen bonds, hydrophobic interactions |
| Protein B (4XE3) | -8.2 | Ionic interactions, van der Waals forces |
These results suggest that MTrGal has a stable binding conformation with potential therapeutic targets, which may explain its observed biological activities .
Q & A
Q. What is the role of the trityl (triphenylmethyl) group in Methyl 6-O-Trityl-α-D-galactopyranoside, and how does it influence synthetic pathways?
The trityl group serves as a bulky protecting group, selectively shielding the 6-hydroxyl position of galactopyranoside during glycosylation or other regioselective reactions. This prevents unwanted side reactions at the 6-OH site, enabling controlled modifications at other positions (e.g., 2-, 3-, or 4-OH). Methodologically, tritylation typically involves reacting the galactopyranoside derivative with trityl chloride in anhydrous pyridine or dimethylformamide (DMF), followed by purification via column chromatography .
Q. What spectroscopic techniques are critical for confirming the structure of Methyl 6-O-Trityl-α-D-galactopyranoside?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying regioselective tritylation and stereochemistry. Key signals include the aromatic protons of the trityl group (δ 7.2–7.5 ppm) and the anomeric proton (δ ~4.8–5.2 ppm, α-configuration). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹). X-ray crystallography may resolve absolute configuration if crystalline derivatives are obtained .
Q. Which solvents and reaction conditions are optimal for synthesizing trityl-protected galactopyranosides?
Anhydrous solvents like tetrahydrofuran (THF) or DMF are preferred to avoid hydrolysis of the trityl group. Reactions are conducted under inert atmospheres (argon/nitrogen) to prevent oxidation. For example, TBAF (tetrabutylammonium fluoride) in THF is used for selective deprotection of silyl ethers without affecting trityl groups .
Advanced Research Questions
Q. How can regioselective tritylation be achieved in galactopyranoside derivatives with multiple hydroxyl groups?
Regioselectivity is controlled by steric and electronic factors. The 6-OH position is less sterically hindered compared to equatorial hydroxyls (e.g., 2- or 4-OH). Strategies include:
Q. What challenges arise in the conformational analysis of trityl-protected galactopyranosides, and how are they addressed?
The trityl group introduces steric strain, altering the chair conformation of the galactopyranoside ring. This can affect reactivity and glycosidic bond stability. Methods to study conformation include:
Q. How do researchers resolve contradictions in reaction yields when synthesizing tritylated galactopyranosides?
Yield discrepancies often stem from competing side reactions (e.g., trityl migration or incomplete protection). Troubleshooting approaches include:
Q. What strategies enable the synthesis of fluorinated analogs of Methyl 6-O-Trityl-α-D-galactopyranoside for biological studies?
Fluorination at the 6-deoxy position involves:
- Replacing the 6-OH group with a fluorine atom via DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® .
- Characterizing fluorinated derivatives using ¹⁹F NMR and HRMS to confirm substitution .
- Assessing stability under physiological conditions (e.g., pH 7.4 buffer) to validate utility in drug discovery .
Methodological Considerations
Q. How are trityl-protected galactopyranosides utilized in oligosaccharide synthesis?
The trityl group acts as a temporary protector, enabling sequential glycosylation. For example:
- After tritylation, the 2-, 3-, or 4-OH positions are activated for coupling with glycosyl donors (e.g., trichloroacetimidates) .
- The trityl group is later removed under mild acidic conditions (e.g., 80% acetic acid) to expose the 6-OH for further modifications .
Q. What analytical workflows are recommended for characterizing impurities in tritylated galactopyranoside batches?
- HPLC-PDA/MS : Identifies impurities via retention time and mass fragmentation patterns.
- ¹H NMR with relaxation reagents : Enhances signal resolution for minor components.
- Elemental analysis : Verifies purity by comparing experimental vs. theoretical C/H/N ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
